![molecular formula C15H11BF2O3 B1141581 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone CAS No. 119634-42-3](/img/structure/B1141581.png)
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone, also known as DBBF, is a novel fluorescent probe that has attracted significant attention in recent years. It has been widely used in various biological and biochemical applications due to its unique properties.
科学研究应用
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been widely used in various scientific research applications. One of its main applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can detect ROS in living cells with high sensitivity and specificity, making it an ideal tool for studying oxidative stress-related diseases.
In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has also been used as a fluorescent probe for imaging lipid droplets in cells. Lipid droplets are organelles that play an important role in lipid metabolism and energy storage. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can selectively stain lipid droplets in living cells, allowing researchers to study their dynamics and functions.
作用机制
The mechanism of action of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves its ability to undergo a photoinduced electron transfer (PET) process. When 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is excited by light, it undergoes a PET process, which results in a change in its fluorescence intensity. This change in fluorescence intensity can be used to detect ROS or lipid droplets in cells.
Biochemical and Physiological Effects:
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been shown to have minimal toxicity and does not affect cell viability or morphology. It is also stable under physiological conditions, making it an ideal tool for studying biological systems. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been used in various cell types, including cancer cells, neurons, and immune cells, with no adverse effects reported.
实验室实验的优点和局限性
One of the main advantages of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is its high sensitivity and specificity for detecting ROS and lipid droplets. It can be used in live cells, allowing researchers to study these processes in real-time. In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is relatively easy to synthesize and can be used in a variety of biological systems.
However, there are also limitations to using 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone. One limitation is its relatively short excitation and emission wavelengths, which can limit its use in certain imaging systems. In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can be affected by other factors in the cellular environment, such as pH and temperature, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone in scientific research. One direction is the development of new fluorescent probes based on the 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone structure. These probes could have improved properties, such as longer excitation and emission wavelengths, and higher sensitivity and specificity for detecting biological molecules.
Another direction is the use of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy. This could provide more detailed information about the structures and functions of biological molecules and organelles.
Conclusion:
In conclusion, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is a novel fluorescent probe that has many applications in scientific research. Its unique properties make it an ideal tool for studying biological processes such as ROS and lipid droplet metabolism. While there are limitations to using 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone, its advantages outweigh its limitations, and it has great potential for future research.
合成方法
The synthesis of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves a series of chemical reactions. First, 3-hydroxyflavone is reacted with boron trifluoride etherate to form a boron complex. This complex is then reacted with 2-bromoethanone to form the final product, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone. The synthesis process is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
1-(1-difluoroboranyloxy-3H-benzo[f]chromen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2O3/c1-9(19)12-8-20-13-7-6-10-4-2-3-5-11(10)14(13)15(12)21-16(17)18/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIKZHICREPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(COC2=C1C3=CC=CC=C3C=C2)C(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)



![(3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid 2-tert-butyl 7a-ethyl ester](/img/structure/B1141513.png)
![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)

